molecular formula C22H17NOS B3009565 N-(1-benzothiophen-5-yl)-2,2-diphenylacetamide CAS No. 477502-88-8

N-(1-benzothiophen-5-yl)-2,2-diphenylacetamide

Cat. No.: B3009565
CAS No.: 477502-88-8
M. Wt: 343.44
InChI Key: VRNOGDOXPYFJEX-UHFFFAOYSA-N
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Description

N-(1-benzothiophen-5-yl)-2,2-diphenylacetamide is a useful research compound. Its molecular formula is C22H17NOS and its molecular weight is 343.44. The purity is usually 95%.
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Scientific Research Applications

Antitumor Activity

  • Synthesis of benzothiazole derivatives, including compounds structurally related to N-(1-benzothiophen-5-yl)-2,2-diphenylacetamide, has shown potential antitumor activity. For instance, derivatives bearing different heterocyclic rings were evaluated against human tumor cell lines, revealing considerable anticancer activity against certain cancer types (Yurttaş, Tay, & Demirayak, 2015).

Antimicrobial Activity

  • The ultrasound synthesis of 1,4-disubstituted 1,2,3-triazoles tethering bioactive benzothiazole nucleus has been investigated for antibacterial properties. This study found that most compounds exhibited promising antimicrobial activities, indicating the potential of this compound derivatives in developing new antimicrobial agents (Rezki, 2016).

Chemical Reactivity and Interaction Studies

  • Detailed spectroscopic characterization and theoretical studies have been conducted on benzothiazole derivatives to understand their reactivity and interaction mechanisms. For example, N-[2-(2-bromophenyl)-1,3-benzoxazol-5-yl]-2-phenylacetamide, a structurally related compound, was synthesized and characterized to evaluate its antibacterial activity and reactivity properties using experimental and theoretical procedures (Aswathy et al., 2017).

Properties

IUPAC Name

N-(1-benzothiophen-5-yl)-2,2-diphenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17NOS/c24-22(23-19-11-12-20-18(15-19)13-14-25-20)21(16-7-3-1-4-8-16)17-9-5-2-6-10-17/h1-15,21H,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRNOGDOXPYFJEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)NC3=CC4=C(C=C3)SC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.